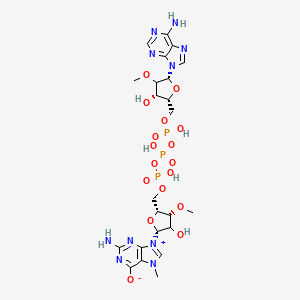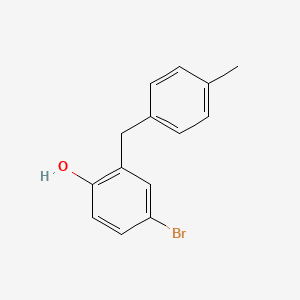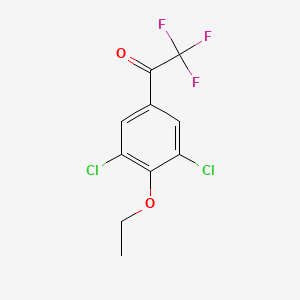
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound characterized by its unique structure, which includes dichloro, ethoxy, and trifluoro groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,5-dichloro-4-ethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and safety. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and reduce the number of reaction steps .
化学反应分析
Types of Reactions
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism by which 1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and influencing biological processes.
相似化合物的比较
Similar Compounds
(3,5-Dichloro-4-ethoxyphenyl)methanol: This compound shares a similar phenyl ring structure but differs in the functional groups attached.
4-(3,5-Dichloro-4-ethoxyphenyl)-5-(1,2-dimethyl-1H-indol-3-yl)-3-hydroxy-1-(3-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one: Another structurally related compound with additional functional groups and a more complex structure.
Uniqueness
1-(3,5-Dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of trifluoro and dichloro groups, which impart distinct chemical properties such as increased stability and reactivity. These features make it particularly valuable in synthetic chemistry and various industrial applications.
属性
分子式 |
C10H7Cl2F3O2 |
|---|---|
分子量 |
287.06 g/mol |
IUPAC 名称 |
1-(3,5-dichloro-4-ethoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7Cl2F3O2/c1-2-17-8-6(11)3-5(4-7(8)12)9(16)10(13,14)15/h3-4H,2H2,1H3 |
InChI 键 |
JBMWWOAHRAAXQZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


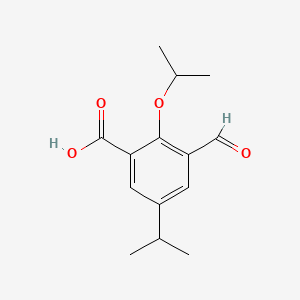
![3-[[(2S,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-2-(1-methyl-2,4-dioxopyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14764765.png)
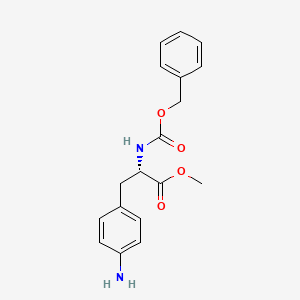
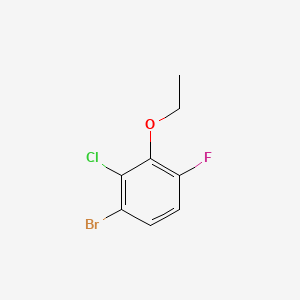
![(Z)-but-2-enedioic acid;1-[4-[2-[[1-(3,4-difluorophenyl)pyrazol-3-yl]methoxy]ethyl]piperazin-1-yl]ethanone](/img/structure/B14764792.png)

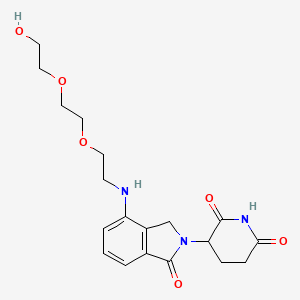
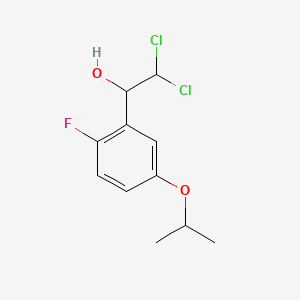
![acetic acid;(2S)-6-amino-N-[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B14764830.png)

![4-Bromo-1-(cyclohexylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14764841.png)
![(4-Amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)-(2,3-dichlorophenyl)methanol](/img/structure/B14764847.png)
